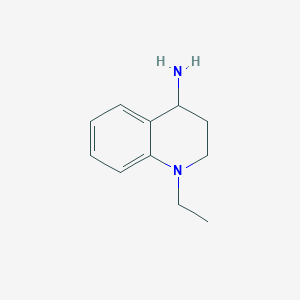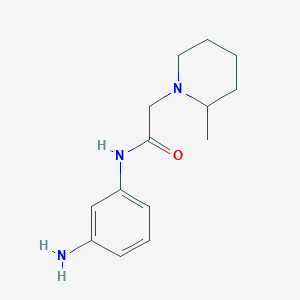
1-Bromo-4-(2-methoxy-2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-methoxy-2-methylpropyl)benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromine atom and a 2-methoxy-2-methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-(2-methoxy-2-methylpropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction introduces the bromine atom onto the benzene ring.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(2-methoxy-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene depends on the specific chemical reaction it undergoes. As a brominated aromatic compound, it often acts as an electrophile in electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes the compound more reactive towards nucleophiles, facilitating various substitution reactions.
Comparison with Similar Compounds
Bromobenzene: A simpler brominated aromatic compound with only a bromine atom attached to the benzene ring.
1-Bromo-2-methylpropylbenzene: A compound with a similar structure but different substituents on the benzene ring.
1-Bromo-4-methoxybenzene: A compound with a methoxy group and a bromine atom on the benzene ring.
Uniqueness: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene is unique due to the presence of both a bromine atom and a 2-methoxy-2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-4-(2-methoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-11(2,13-3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
NMJVPJWOXJOPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)







![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)


![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
